molecular formula C27H31ClN2O2 B1679351 NNC-05-2045 hydrochloride CAS No. 184845-18-9

NNC-05-2045 hydrochloride

Cat. No. B1679351
M. Wt: 451 g/mol
InChI Key: DJPCDHSNVBLOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NNC-05-2045 hydrochloride is a GABA uptake inhibitor . It inhibits sound-induced tonic and clonic convulsions in DBA/2 mice .


Molecular Structure Analysis

The chemical formula of NNC-05-2045 hydrochloride is C27H31ClN2O2 . It has an exact mass of 450.21 and a molecular weight of 451.007 .


Physical And Chemical Properties Analysis

NNC-05-2045 hydrochloride has a chemical formula of C27H31ClN2O2 . Its exact mass is 450.21 and its molecular weight is 451.007 . The elemental analysis shows that it contains C (71.91%), H (6.93%), Cl (7.86%), N (6.21%), and O (7.09%) .

Scientific Research Applications

  • Pharmacological Characterization of NNC-05-2045 Hydrochloride
    • Subheading: NNC-05-2045 as a GABA Uptake Inhibitor
      • NNC-711, chemically related to NNC-05-2045 hydrochloride, is identified as a novel, potent, and selective gamma-aminobutyric acid (GABA) uptake inhibitor. This study demonstrates that NNC-711 inhibits synaptosomal, neuronal, and glial GABA uptake in vitro. The compound shows no affinity for other neurotransmitter receptor binding sites, uptake sites, or ion channels. In vivo, it exhibits potent anticonvulsant properties against rodent seizures induced by various agents. The research suggests that NNC-711, and by extension NNC-05-2045 hydrochloride, could be useful in future experiments to explore the role of GABA uptake carriers in the central nervous system (Suzdak et al., 1992).

Future Directions

The drug is currently in the preclinical phase . It is being studied for its potential in treating seizures .

properties

IUPAC Name

1-(3-carbazol-9-ylpropyl)-4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N2O2.ClH/c1-31-22-13-11-21(12-14-22)27(30)15-19-28(20-16-27)17-6-18-29-25-9-4-2-7-23(25)24-8-3-5-10-26(24)29;/h2-5,7-14,30H,6,15-20H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPCDHSNVBLOJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCN(CC2)CCCN3C4=CC=CC=C4C5=CC=CC=C53)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NNC-05-2045 hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
NNC-05-2045 hydrochloride
Reactant of Route 2
Reactant of Route 2
NNC-05-2045 hydrochloride
Reactant of Route 3
Reactant of Route 3
NNC-05-2045 hydrochloride
Reactant of Route 4
Reactant of Route 4
NNC-05-2045 hydrochloride
Reactant of Route 5
NNC-05-2045 hydrochloride
Reactant of Route 6
NNC-05-2045 hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.